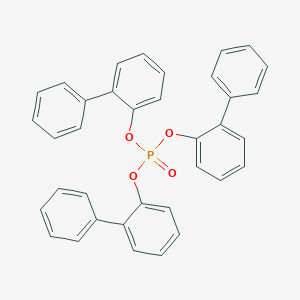
N-(2,4-Dinitrophenyl)-dl-threonine
描述
Synthesis Analysis
The synthesis of derivatives like N-(2,4-Dinitrophenyl)-dl-threonine often involves complex chemical reactions aimed at introducing the dinitrophenyl group to the amino acid. Marinetti and Siani (1984) described the synthesis of 2,4-dinitrophenyl derivatives of the 3-O-oleoyl and 3-O-palmitoyl esters of serine and threonine, showcasing the methods for attaching fatty acid chains to these amino acids through dinitrophenyl linkage Marinetti & Siani, 1984. Additionally, Acedo, Albericio, and Eritja (1992) introduced the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids, demonstrating its application in solid-phase peptide synthesis Acedo et al., 1992.
Molecular Structure Analysis
The molecular structure of such derivatives is critical in understanding their behavior and reactivity. For instance, the identification of methionine-110 as the residue covalently modified in the electrophilic inactivation of D-amino-acid oxidase by O-(2,4-dinitrophenyl) hydroxylamine highlights the specific interactions at the molecular level, offering insights into the structural implications of these modifications D’Silva, Williams, & Massey, 1987.
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,4-Dinitrophenyl)-dl-threonine derivatives are influenced by the functional groups attached to them. D'Silva, Williams, and Massey (1986) explored the electrophilic amination of a single methionine residue located at the active site of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine, revealing the specificity and reactivity of such modifications D’Silva et al., 1986.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical application of these compounds. The synthesis and characterization methods often shed light on these aspects, although specific studies focusing on the physical properties of N-(2,4-Dinitrophenyl)-dl-threonine were not directly identified in the literature search.
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are integral to understanding the utility of N-(2,4-Dinitrophenyl)-dl-threonine in scientific research. For example, the work by Fridkin et al. (1977) on the thiolytic cleavage of O-2,4-dinitrophenyl derivatives provides insights into the reactivity and potential applications of these compounds in peptide synthesis Fridkin et al., 1977.
科学研究应用
-
- Application : Schiff bases, such as N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives, are synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
- Method : The synthesized compounds are characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies . Density functional theory is performed to predict structural geometries of compounds .
- Results : The energies of HOMO and LUMO were found for different compounds, revealing the possibility of intramolecular charge transfer during excitation of the molecules .
-
Nanoemulsions for Antimicrobial and Anti-biofilm Applications
- Application : Nanoemulsions are used as novel antimicrobials and anti-biofilm agents due to their unique physicochemical properties, improved stability, and enhanced biocompatibility .
- Method : Nanoemulsions are engineered and designed to improve the targeted and localized delivery of drug moieties or bioactive compounds in physiological conditions with prolonged therapeutic efficacy .
- Results : The antimicrobial nanoemulsions have exhibited widespread application in the pharmaceutical and food processing industries and agricultural sectors .
-
Chalcone-based Schiff Bases in Drug Delivery
- Application : Chalcone-based Schiff bases play a vital role in the treatment of various ailments and have various applications. They can be synthesized using different types of chalcones as the starting materials .
- Method : These types of compounds are synthesized using various techniques like conventional means of synthesis, microwave-assisted reaction, heterocyclic catalyst-mediated synthesis, and also by means of trituration .
- Results : These Schiff bases exhibit various activities including antimicrobial, anticancer, antioxidant, antidiabetic, and immunosuppressant activities. Beyond these activities, these types of Schiff bases are also used in various chemical industries and fluorescent sensors .
-
Synthesis of Novel Bis-Tetrazole Acetamides
- Application : Synthesis of novel bis-tetrazole acetamides, including 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides .
- Method : Analysis via 1H-NMR and 13C-NMR spectroscopy, as well as density functional considerations through B3LYP functional correlation with 6-311+G (d) and 6-31G (d) basis set .
- Results : Molecular docking analysis demonstrated a potent interaction between 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamides and TP53 and NF-KAPPA-B with binding energies of − 11.8 kJ/mol .
-
Zincke Reaction for Synthesis of Macrocycles
- Application : Synthesis of a family of related macrocycles by exploiting the Zincke reaction .
- Method : The condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts resulted in efficient access to N .
- Results : This method provides efficient access to a variety of macrocyclic compounds .
- Synthesis of Pyridinium Salts for Conjugated Oligomers
- Application : Synthesis of a family of related macrocycles by exploiting the Zincke reaction .
- Method : The condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts resulted in efficient access to N .
- Results : This method provides efficient access to a variety of macrocyclic compounds .
安全和危害
属性
IUPAC Name |
2-(2,4-dinitroanilino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOCOTZWYFGDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936366 | |
| Record name | N-(2,4-Dinitrophenyl)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)-dl-threonine | |
CAS RN |
1655-65-8, 16068-25-0, 14401-07-1 | |
| Record name | L-Threonine,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dinitrophenyl)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)

